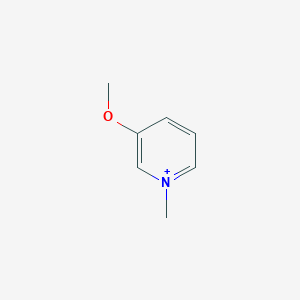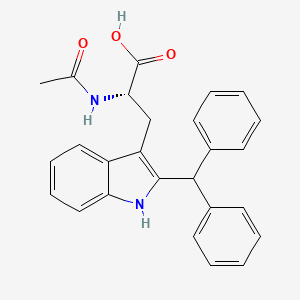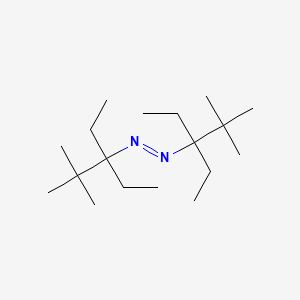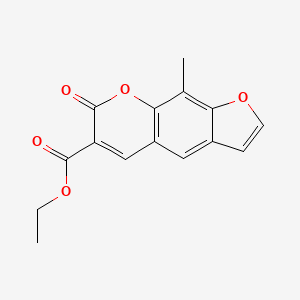
7,8-Dihydroisoquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroisoquinoline;2,4,6-trinitrophenol: is a compound that combines the structural features of both 7,8-dihydroisoquinoline and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions:
7,8-Dihydroisoquinoline: can be synthesized through the reduction of isoquinoline using hydrogenation methods. Commonly, catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas at elevated pressures and temperatures.
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
- Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol in large-scale reactors with stringent safety measures due to its explosive nature .
- The production of 7,8-dihydroisoquinoline on an industrial scale involves catalytic hydrogenation processes in high-pressure reactors .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,8-Dihydroisoquinoline can undergo oxidation to form isoquinoline. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol using reducing agents such as iron powder in acidic conditions.
Substitution: Both compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Iron powder, hydrogen gas with catalysts.
Substitution: Nucleophiles such as amines and thiols.
Major Products:
- Oxidation of 7,8-dihydroisoquinoline yields isoquinoline.
- Reduction of 2,4,6-trinitrophenol yields 2,4,6-triaminophenol .
Scientific Research Applications
Chemistry:
- 7,8-Dihydroisoquinoline is used as an intermediate in the synthesis of various alkaloids and pharmaceuticals.
- 2,4,6-Trinitrophenol is used as a reagent in organic synthesis and as a standard for calibrating calorimeters .
Biology:
- 7,8-Dihydroisoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
- 2,4,6-Trinitrophenol has been used in biochemical studies to understand oxidative processes .
Medicine:
- Derivatives of 7,8-dihydroisoquinoline are explored for their therapeutic potential in treating neurological disorders.
- 2,4,6-Trinitrophenol has historical use as an antiseptic and burn treatment .
Industry:
Mechanism of Action
7,8-Dihydroisoquinoline:
- Acts as a precursor in the synthesis of bioactive compounds. Its mechanism involves the formation of reactive intermediates that interact with biological targets.
2,4,6-Trinitrophenol:
- Functions as an uncoupling agent in oxidative phosphorylation, disrupting ATP synthesis and leading to increased heat production. This mechanism is utilized in biochemical studies to investigate metabolic processes .
Comparison with Similar Compounds
Isoquinoline: Similar in structure but lacks the hydrogenation seen in 7,8-dihydroisoquinoline.
2,4-Dinitrophenol: Shares the nitroaromatic structure but has only two nitro groups compared to three in 2,4,6-trinitrophenol.
Uniqueness:
Properties
CAS No. |
54087-13-7 |
|---|---|
Molecular Formula |
C15H12N4O7 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
7,8-dihydroisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3,5-7H,2,4H2;1-2,10H |
InChI Key |
FJPCVERDLIUDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CN=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)








![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)




